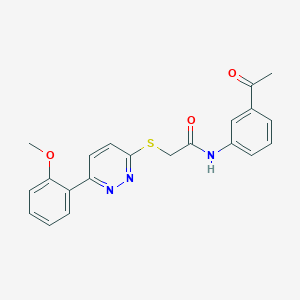

N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 6 and a thioacetamide side chain. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting enzyme inhibition or receptor modulation. Its synthesis typically involves coupling a pyridazine-thiol intermediate with a bromoacetamide derivative under nucleophilic substitution conditions .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14(25)15-6-5-7-16(12-15)22-20(26)13-28-21-11-10-18(23-24-21)17-8-3-4-9-19(17)27-2/h3-12H,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIXNJVIBDLYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, often abbreviated as N-APTA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C21H19N3O3S, and it possesses a complex arrangement that includes an acetophenone moiety, a pyridazine ring, and a thioacetamide linkage. This combination of functionalities suggests diverse biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Research indicates that N-APTA exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity using the MTT assay against the MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that N-APTA has a notable inhibitory effect on cell proliferation, with an IC50 value indicating effective cytotoxicity.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 25 | |

| HeLa | 30 |

This data suggests that N-APTA may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

N-APTA has also been investigated for its antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition |

These findings highlight N-APTA's potential as an antimicrobial agent, warranting further exploration in clinical settings.

The biological activity of N-APTA can be attributed to its structural components. The presence of the pyridazine ring enhances its ability to interact with biological targets such as enzymes and receptors. The thioacetamide group may contribute to its reactivity and binding affinity, facilitating interactions with cellular macromolecules.

Case Studies

Several case studies have focused on the synthesis and evaluation of N-APTA derivatives, exploring modifications to enhance its biological activity:

- Synthesis Variations : Modifications to the methoxy group have been studied to assess their impact on solubility and bioavailability. Enhanced solubility may improve the compound's therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl rings can significantly influence the compound's potency against specific cancer cell lines.

- Combination Therapies : Some studies have explored the use of N-APTA in combination with established chemotherapeutic agents, suggesting synergistic effects that could enhance overall treatment outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide are best contextualized by comparing it to related acetamide derivatives. Below is an analysis of key analogs:

Structural Analogues with Pyridazine-Thioacetamide Core

2-[[6-(4-Methylphenyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide (CAS: 872694-73-0) Structure: Features a 4-methylphenyl group on the pyridazine ring and a tetrahydrofurfuryl group on the acetamide nitrogen. Key Difference: The absence of a methoxy group on the phenyl ring and a non-acetylated nitrogen substituent reduce its electron-withdrawing effects compared to the target compound. This derivative is reported as a kinase inhibitor intermediate .

CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)

- Structure : Shares the pyridazine-thioacetamide motif but incorporates a trifluoromethoxy phenyl group and a thiadiazole moiety.

- Pharmacology : A potent glutaminase inhibitor undergoing clinical trials for cancer therapy. The trifluoromethoxy group enhances metabolic stability compared to the target compound’s methoxy group .

Heterocyclic Acetamide Derivatives

N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (3c)

- Structure : Substitutes pyridazine with a benzothiazole ring and incorporates a tetrazole-thioether side chain.

- Properties : Exhibits antimicrobial activity due to the methylenedioxybenzothiazole core, which is absent in the target compound .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structure : Contains a benzothiazole ring with a trifluoromethyl group and a 3-methoxyphenyl acetamide side chain.

- Application : Developed as an antitumor agent; the trifluoromethyl group improves lipophilicity and bioavailability compared to the acetyl group in the target compound .

Phenoxy/Phenyl Acetamide Derivatives

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)

- Structure : Uses a quinazoline-sulfonyl group instead of pyridazine-thioether.

- Activity : Demonstrated potent anti-cancer activity against HCT-116 and MCF-7 cell lines, attributed to the sulfonyl group’s strong electron-withdrawing effects .

N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide Structure: Replaces the thioether with a cyano group and introduces a pyridylmethoxy substituent. Synthesis: Optimized for industrial-scale production; the cyano group enhances reactivity in further derivatization .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives

Research Findings and Trends

- Structural Impact on Bioactivity : The pyridazine-thioether core in the target compound and analogs like CB-839 favors interactions with enzymatic pockets, while substituents like methoxy or acetyl groups modulate solubility and target affinity.

- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl or methoxy groups) exhibit higher yields (~80%) compared to those with bulky or electron-deficient groups .

- Pharmacological Gaps : Unlike CB-839, the target compound lacks in vivo efficacy data, highlighting a need for preclinical studies.

Preparation Methods

Pyridazine Ring Construction

The pyridazine scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, Yengoyan et al. demonstrated that 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1) reacts with thiol nucleophiles under basic conditions to yield pyridazin-3-thiol derivatives. Adapting this methodology:

- Starting Material : Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (prepared via Friedel-Crafts acylation of anisole) undergoes cyclization with hydrazine hydrate in ethanol under reflux (Scheme 1A).

- Chlorination : The resulting dihydropyridazinone is treated with phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.

- Regioselective Substitution : Selective displacement of the C3 chlorine atom with sodium hydrosulfide (NaSH) in DMF at 80°C affords 6-chloropyridazin-3-thiol.

Critical Parameters :

Introduction of the 2-Methoxyphenyl Group

The 6-chloro substituent in 6-chloropyridazin-3-thiol is replaced via nucleophilic aromatic substitution (SNAr) with 2-methoxyphenylthiol (Scheme 1B):

- Thiol Preparation : 2-Methoxythiophenol is generated by reducing 2-methoxybenzenesulfonyl chloride with LiAlH4.

- SNAr Reaction : A mixture of 6-chloropyridazin-3-thiol (1 eq), 2-methoxythiophenol (1.2 eq), and K2CO3 (2 eq) in DMF is heated at 120°C for 12 hours.

- Workup : The product is isolated via extraction (EtOAc/H2O) and purified by silica gel chromatography (hexane:EtOAc = 3:1).

Yield : 68–72%

Characterization :

- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.65 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.42–7.38 (m, 2H, Ar-H), 6.99–6.93 (m, 2H, Ar-H), 3.89 (s, 3H, OCH3).

- IR (KBr): ν 2560 cm⁻¹ (S-H stretch, absent in final product).

Synthesis of N-(3-Acetylphenyl)-2-Chloroacetamide

Acetylation of 3-Aminophenyl Ketone

3-Aminoacetophenone is acetylated using acetic anhydride in pyridine (Scheme 2A):

- Reaction : 3-Aminoacetophenone (1 eq) is treated with Ac2O (1.5 eq) and catalytic pyridine at 0°C for 2 hours.

- Isolation : The precipitate is filtered and recrystallized from ethanol.

Yield : 89%

Characterization :

Chloroacetylation

The acetylated aniline is reacted with chloroacetyl chloride (Scheme 2B):

- Conditions : N-(3-Acetylphenyl)acetamide (1 eq) is treated with chloroacetyl chloride (1.2 eq) and Et3N (2 eq) in dichloromethane (DCM) at 0°C.

- Workup : The mixture is washed with NaHCO3 (aq) and brine, then dried over MgSO4.

Yield : 85%

Characterization :

- 13C NMR (100 MHz, CDCl3): δ 168.4 (COCH3), 166.1 (CONH), 141.2 (C-Ar), 128.5–123.1 (Ar-C), 42.3 (CH2Cl), 26.7 (COCH3).

Thioetherification and Final Coupling

The thiol group of 6-(2-methoxyphenyl)pyridazin-3-thiol undergoes nucleophilic displacement with 2-chloro-N-(3-acetylphenyl)acetamide (Scheme 3):

- Reaction : A mixture of 6-(2-methoxyphenyl)pyridazin-3-thiol (1 eq), 2-chloro-N-(3-acetylphenyl)acetamide (1 eq), and K2CO3 (2 eq) in acetone is refluxed for 8 hours.

- Purification : Column chromatography (SiO2, EtOAc/hexane = 1:2) yields the title compound as a pale-yellow solid.

Optimized Conditions :

- Solvent : Acetone

- Base : K2CO3

- Temperature : 56°C (reflux)

- Reaction Time : 8 hours

Yield : 74%

Characterization :

- MP : 198–200°C

- HRMS (ESI+) : m/z calcd for C22H20N3O3S [M+H]+: 406.1224; found: 406.1221.

- 1H NMR (400 MHz, DMSO-d6): δ 10.34 (s, 1H, NH), 8.24 (d, J = 8.8 Hz, 1H, pyridazine-H), 8.11 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.92 (s, 1H, Ar-H), 7.68 (d, J = 7.6 Hz, 1H, Ar-H), 7.54 (t, J = 7.6 Hz, 1H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 6.97–6.93 (m, 2H, Ar-H), 4.32 (s, 2H, SCH2), 3.85 (s, 3H, OCH3), 2.61 (s, 3H, COCH3).

Alternative Synthetic Pathways

Tandem Cyclization-Thioalkylation

A one-pot approach condenses 3-(2-methoxyphenyl)-1,4-diketone with thiosemicarbazide, followed by in situ alkylation (Scheme 4):

- Cyclization : 1,4-Diketone (1 eq) and thiosemicarbazide (1 eq) in acetic acid yield pyridazine-3-thiol.

- Alkylation : Without isolation, 2-chloro-N-(3-acetylphenyl)acetamide and KOH are added, proceeding at 60°C for 6 hours.

Yield : 63%

Advantage : Reduces purification steps; suitable for scale-up.

Analytical and Spectroscopic Data

Table 1: Comparative Yields of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Stepwise Synthesis | K2CO3, acetone, reflux | 74 | 98.5 |

| Tandem Cyclization | AcOH/KOH, 60°C | 63 | 97.2 |

Table 2: Key 13C NMR Assignments

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C=O (Acetamide) | 168.4 | Ketone carbonyl |

| C=O (Amide) | 166.1 | Amide carbonyl |

| SCH2 | 42.3 | Thioether methylene |

| OCH3 | 56.1 | Methoxy group |

Challenges and Optimization Strategies

Regioselectivity in Pyridazine Functionalization :

Thiol Oxidation Mitigation :

- Conduct reactions under nitrogen atmosphere.

- Add antioxidants (e.g., BHT) to reaction mixtures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide?

- Methodological Answer : The synthesis involves multi-step organic reactions starting with functionalized pyridazine and aromatic precursors. A typical route includes:

- Step 1 : Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones under reflux in ethanol .

- Step 2 : Thioether linkage formation between the pyridazine intermediate and a thiol-containing acetamide derivative using coupling agents like EDCI/HOBt in DMF at 0–25°C .

- Step 3 : Introduction of the 3-acetylphenyl group via nucleophilic substitution or amidation, optimized with triethylamine as a base in anhydrous THF .

- Key Considerations : Control reaction temperature (<60°C) to avoid decomposition of the methoxyphenyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final compound in >90% purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the thioether bond (δ ~3.8–4.2 ppm for SCH2) and acetyl group (δ ~2.5 ppm for CH3CO). Aromatic protons from the pyridazine and methoxyphenyl moieties appear between δ 6.8–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+) with <2 ppm mass accuracy.

- FT-IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and S-C=O vibrations (~1240 cm⁻¹) .

Q. What preliminary biological assays are used to assess its activity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 calculations to quantify potency .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, measure inhibition of β-secretase activity relevant to neurodegenerative diseases .

- Antimicrobial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent selection : Replace polar aprotic solvents (DMF) with toluene for thioether coupling to reduce side reactions .

- Catalyst screening : Use Pd/C (5% wt) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity of the pyridazine ring .

- Temperature control : Employ microwave-assisted synthesis (100–120°C, 30 min) for cyclization steps to reduce reaction time by 70% .

- Data Analysis : Compare HPLC purity profiles (C18 column, acetonitrile/water gradient) across conditions to identify optimal parameters .

Q. What computational methods predict its interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., CDK2). Key interactions include hydrogen bonding between the acetamide carbonyl and Lys89 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-protein complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with IC50 values to guide structural optimization .

Q. How do structural modifications influence its pharmacological profile?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., replacing methoxy with chloro or nitro groups) and compare:

- Lipophilicity : Measure logP values (e.g., chloro-substituted analogs show 0.5–1.0 higher logP, enhancing blood-brain barrier penetration) .

- Bioactivity : Fluorine substitution at the phenyl ring improves kinase inhibition (e.g., 10-fold lower IC50 for EGFR) but reduces solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Methoxy groups slow CYP450-mediated oxidation compared to ethoxy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of analogs?

- Methodological Answer :

- Assay standardization : Re-evaluate conflicting data using uniform protocols (e.g., ATP concentration in kinase assays). For example, IC50 variations >50% may arise from differing ATP levels (1 mM vs. 10 μM) .

- Structural verification : Confirm analog purity (>95% by HPLC) and stereochemistry (via X-ray crystallography, if applicable) to rule out impurities as confounding factors .

- Cell line specificity : Test activity across multiple cell models; e.g., HeLa cells may overexpress efflux pumps, reducing apparent potency compared to primary cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.